2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one 2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 60988-75-2
VCID: VC13335783
InChI: InChI=1S/C9H8Cl2O/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3
SMILES: CC1=C(C=CC(=C1)Cl)C(=O)CCl
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06 g/mol

2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one

CAS No.: 60988-75-2

Cat. No.: VC13335783

Molecular Formula: C9H8Cl2O

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(4-chloro-2-methylphenyl)ethan-1-one - 60988-75-2

Specification

CAS No. 60988-75-2
Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
IUPAC Name 2-chloro-1-(4-chloro-2-methylphenyl)ethanone
Standard InChI InChI=1S/C9H8Cl2O/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3
Standard InChI Key BLJCWQPVXCTKTI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)C(=O)CCl
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(=O)CCl

Introduction

IUPAC Name

The systematic IUPAC name for this compound is 2-chloro-1-(4-chloro-2-methylphenyl)ethan-1-one.

Molecular Formula

The molecular formula is C9H8Cl2O, indicating the presence of:

  • 9 carbon atoms

  • 8 hydrogen atoms

  • 2 chlorine atoms

  • 1 oxygen atom

Structural Features

The compound consists of:

  • A phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position.

  • A ketone group (C=OC=O) attached to a two-carbon chain, one of which is substituted with another chlorine atom.

Reactivity

Due to the presence of the carbonyl group (C=OC=O) and halogen atoms, this compound is reactive towards nucleophiles and can participate in substitution or addition reactions.

Synthesis

The synthesis of 2-chloro-1-(4-chloro-2-methylphenyl)ethan-1-one typically involves:

  • Starting Materials:

    • 4-chloro-2-methylbenzene (as the aromatic precursor).

    • Chloroacetyl chloride (for introducing the ethanone group).

  • Reaction Conditions:

    • Friedel-Crafts acylation using an aluminum chloride (AlCl3AlCl_3) catalyst.

    • The reaction proceeds under anhydrous conditions in an inert solvent like dichloromethane.

  • Mechanism:

    • The electrophilic carbon in chloroacetyl chloride undergoes substitution at the aromatic ring's para position relative to the methyl group.

Pharmaceutical Intermediates

Compounds like 2-chloro-1-(4-chloro-2-methylphenyl)ethan-1-one are often used as intermediates in the synthesis of pharmaceuticals, particularly those containing halogenated aromatic ketones.

Agrochemical Synthesis

Halogenated ketones are precursors for synthesizing herbicides, fungicides, or insecticides due to their ability to interact with biological systems.

Research Applications

This compound may serve as a substrate in organic synthesis research to explore:

  • Nucleophilic substitution reactions.

  • Formation of heterocyclic compounds.

Hazards

As with most halogenated ketones:

  • It may be toxic if inhaled or ingested.

  • Prolonged exposure can cause irritation to skin, eyes, and respiratory systems.

Precautions

  • Handle under a fume hood with proper personal protective equipment (PPE), including gloves and goggles.

  • Store in a cool, dry place away from incompatible substances like strong bases or oxidizing agents.

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